molecular formula C19H16N2 B3237332 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 138722-71-1

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3237332
CAS No.: 138722-71-1
M. Wt: 272.3 g/mol
InChI Key: OQFNVGBVGLVVJD-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound with a fused ring structure It is characterized by the presence of two phenyl groups attached to the pyrimidine ring, which is fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the annulation of the pyrimidine ring to substituted cyclopentanone or its enamine . One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an antifolate agent, it inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . This inhibition disrupts the folate pathway, leading to the suppression of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of phenyl groups, which enhance its stability and potential for various chemical modifications. Its structural features make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)20-19(21-18)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFNVGBVGLVVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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